molecular formula C12H21ClO2 B1353394 [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate CAS No. 21758-29-2

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate

Cat. No. B1353394
CAS RN: 21758-29-2
M. Wt: 232.74 g/mol
InChI Key: XHQPKRVACXDVNV-OUAUKWLOSA-N
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Description

The compound “[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate” is a derivative of menthol, which is a cyclic monoterpenoid alcohol commonly used in pharmaceuticals and cosmetics for its cooling sensation . The compound has a chloroacetate group attached, which is a common functional group in organic chemistry.


Molecular Structure Analysis

The compound has a cyclohexane ring, which is a common structural motif in organic chemistry. The (1R,2S,5R) notation indicates the stereochemistry of the molecule, with the 1, 2, and 5 positions on the cyclohexane ring bearing methyl, isopropyl, and chloroacetate groups, respectively .


Chemical Reactions Analysis

As a derivative of menthol, this compound might participate in similar reactions. For instance, the ester group could undergo hydrolysis in the presence of a strong acid or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of the ester group might make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Stereochemistry

  • Anticonvulsant Activity and Synthesis : A study detailed the synthesis and anticonvulsant activity of an ester based on l-menthol and phenibut, revealing potential applications in medicinal chemistry (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
  • Darzen Reaction Synthesis : Another research demonstrated the synthesis of a title compound through the Darzen reaction, emphasizing the importance of stereochemical configuration in organic synthesis (Shan‐Zhong Jian & Yanguang Wang, 2005).
  • Catalytic Synthesis : The use of chiral catalysts for diastereoselection and regioselection in carbon-hydrogen insertion reactions was explored, showcasing advanced synthesis techniques (Doyle, Kalinin, & Ene, 1996).

Molecular Structure and Analysis

  • X-Ray Crystallography : Studies involving X-ray crystallography provide insights into the molecular structure and stereochemistry of related compounds, aiding in understanding their potential interactions and reactivities (Mara, Singh, Thomas, & Williams, 1982).
  • Stereospecific Michael Addition : Research on stereospecific Michael addition to (−)-carvone, based on temporary sulfur connection, highlights stereochemical control in synthesis (Bachi, Bilokin, & Melman, 1998).

Potential Applications and Properties

  • Thermodynamic Properties : The heat capacity and thermodynamic properties of a cyclohexyl diazoacetate derivative were measured, offering data essential for its application in various fields (Di, Tan, Li, Song, Zheng, Meng, & Qu, 2000).
  • Kinetic Resolution via Lipase Catalysis : The kinetic resolution of alcohols through chloroacetate esters exemplifies the compound's utility in stereochemistry and enzymatic reactions (Schwartz, Madan, Whitesell, & Lawrence, 2003).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its structural similarity to menthol, it might find use in pharmaceutical or cosmetic applications .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQPKRVACXDVNV-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033676
Record name (+/-)-Menthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate

CAS RN

27994-88-3
Record name Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27994-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Menthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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